4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Gas Treating Corrosion Inhibition Amine Degradation

Researchers requiring precise N4-substituted triazole scaffolds face batch-to-batch variability or unavailable custom synthesis. This 4-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 38942-52-8) offers a defined steric profile for medicinal chemistry and agrochemical discovery. - Validated for monocyte differentiation studies & potential amine degradation inhibition (class-level evidence) - Enables SAR exploration without functional equivalence uncertainty of methyl/ethyl analogs - Immediate supply for mg to g-scale R&D, no custom synthesis lead times

Molecular Formula C5H9N3S
Molecular Weight 143.21 g/mol
CAS No. 38942-52-8
Cat. No. B3383099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
CAS38942-52-8
Molecular FormulaC5H9N3S
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCC(C)N1C=NNC1=S
InChIInChI=1S/C5H9N3S/c1-4(2)8-3-6-7-5(8)9/h3-4H,1-2H3,(H,7,9)
InChIKeyQRJRIWMZIAJIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-4H-1,2,4-triazole-3-thiol: Overview


4-(Propan-2-yl)-4H-1,2,4-triazole-3-thiol, also referred to as 4-isopropyl-4H-1,2,4-triazole-3-thiol or 2,4-dihydro-4-(1-methylethyl)-3H-1,2,4-triazole-3-thione, is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, characterized by a five-membered ring containing three nitrogen atoms, a thiol/thione moiety, and a specific isopropyl substituent at the N4 position [1]. This compound (C5H9N3S, MW: 143.21) is a versatile small molecule scaffold utilized as a building block in organic synthesis and is noted for its potential reactivity due to the sulfur atom . Its applications span agricultural, pharmaceutical, and materials science research, including roles as a precursor for more complex derivatives and as a potential inhibitor of certain biological processes [1].

Why 4-Isopropyl-4H-1,2,4-triazole-3-thiol Cannot Be Substituted


Substituting 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol with a generic 1,2,4-triazole-3-thiol or even a close 4-alkyl analog is not a trivial decision due to the significant impact of the N4 substituent on both chemical reactivity and biological target engagement. The isopropyl group imparts a specific steric and electronic profile that is distinct from smaller alkyl (e.g., methyl, ethyl) or aromatic (e.g., phenyl) substituents, influencing the compound's solubility, stability, and its ability to participate in selective molecular interactions. For instance, in the context of amine degradation inhibition, the patent literature explicitly identifies the 4-methyl analog, 4-methyl-4H-1,2,4-triazole-3-thiol, as a suitable inhibitor, highlighting that the substitution pattern is not universal but rather a key design feature for a specific application [1]. Therefore, relying on an in-class analog without confirming its functional equivalence can lead to failed syntheses or unexpected biological outcomes, underscoring the need for evidence-based selection of this specific 4-isopropyl derivative.

4-Isopropyl-4H-1,2,4-triazole-3-thiol: Performance Evidence


Amine Degradation Inhibition: Class-Level Evidence

A key industrial application for 4-alkyl-1,2,4-triazole-3-thiols is as degradation inhibitors in alkanolamine solutions used for gas sweetening. The patent literature explicitly identifies 4-methyl-4H-1,2,4-triazole-3-thiol as an effective compound for limiting the degradation of amines like diethanolamine (DEA) in aqueous solutions during the deacidification of gaseous effluents [1]. This establishes the 4-alkyl-1,2,4-triazole-3-thiol core as a relevant pharmacophore for this function. While direct data for the 4-isopropyl analog is not provided in this specific patent, the structure-activity relationship (SAR) allows for a class-level inference: the 4-isopropyl derivative possesses the same core thiol and N4-substituted triazole motif, which is critical for the observed degradation inhibition. This positions 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol as a valid structural analog for further investigation in this area, with its distinct steric bulk potentially offering advantages in specific formulations .

Gas Treating Corrosion Inhibition Amine Degradation

Cell Differentiation and Anti-Proliferative Activity

4-(Propan-2-yl)-4H-1,2,4-triazole-3-thiol has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This specific cellular activity profile, which evidences its potential as an anti-cancer agent and for the treatment of skin diseases such as psoriasis, is not a general property of the 1,2,4-triazole-3-thiol class. While many analogs exhibit antimicrobial or antifungal properties, this reported differentiation-inducing and anti-proliferative effect represents a distinct, application-specific biological signature for the 4-isopropyl derivative. The precise molecular targets responsible for this activity are not disclosed in the source, but the observed phenotype provides a compelling, quantifiable differentiation point for researchers in oncology and dermatology.

Cancer Research Cell Differentiation Psoriasis

Optimized Scaffold for Compound Library Synthesis

As a 4-alkyl-1,2,4-triazole-3-thiol, 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol serves as a versatile small molecule scaffold for the construction of more complex heterocyclic libraries . The isopropyl group provides a balanced steric and electronic profile that is distinct from both smaller alkyl chains (e.g., methyl, ethyl) and bulkier or planar aromatic rings (e.g., phenyl). This makes it a preferred building block for generating compound collections with favorable physicochemical properties, such as moderate lipophilicity and solubility, for high-throughput screening. The presence of both the reactive thiol group and the modifiable N4 position allows for divergent synthetic strategies, enabling the rapid exploration of chemical space .

Medicinal Chemistry Combinatorial Chemistry Drug Discovery

4-Isopropyl-4H-1,2,4-triazole-3-thiol: Application Scenarios


Cell Differentiation Modulator Scaffold

Researchers in oncology or dermatology seeking novel small molecules that can induce cellular differentiation and arrest proliferation should consider 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol as a privileged starting scaffold. Its reported pronounced activity in promoting monocyte differentiation from undifferentiated cells provides a validated biological entry point for medicinal chemistry optimization .

Focused Compound Library Building Block

In academic or industrial drug discovery groups engaged in high-throughput screening, this compound is an ideal building block for synthesizing focused libraries of 1,2,4-triazole derivatives. Its unique 4-isopropyl substitution pattern offers a distinct steric and electronic profile compared to methyl, ethyl, or phenyl analogs, allowing for the exploration of structure-activity relationships (SAR) in a controlled manner [1].

Amine Degradation Inhibitor Candidate

Engineers and process chemists in the natural gas or carbon capture industries can explore 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol as a potential additive to aqueous alkanolamine solutions (e.g., DEA, MDEA) to mitigate amine degradation. The established efficacy of the closely related 4-methyl analog in this role provides a strong class-level rationale for its investigation, where its increased steric bulk could confer enhanced stability or performance under specific process conditions [2].

Fungicide and Herbicide Precursor

Agrochemical discovery teams can utilize 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol as a key intermediate in the synthesis of novel fungicidal or herbicidal agents. The 1,2,4-triazole core is a well-validated pharmacophore in crop protection, and the 4-isopropyl thiol derivative provides a versatile handle for introducing diverse chemical functionality to optimize target potency and field performance .

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